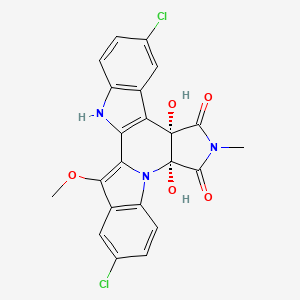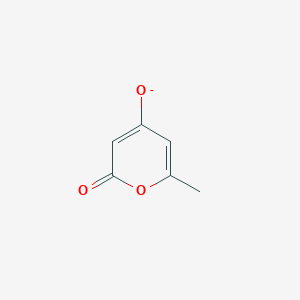
Triacetate lactone oxoanion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triacetate lactone oxoanion is conjugate base of triacetate lactone arising from deprotonation of the 4-hydroxy group; major species at pH 7.3. It is a conjugate base of a triacetate lactone.
科学的研究の応用
Metabolic Engineering and Biochemical Production :
- TAL has been identified as a valuable synthetic precursor and a byproduct of polyketide synthases. It has potential applications in metabolic engineering, as demonstrated by the development of a TAL reporter in Escherichia coli, which led to a significant increase in TAL production (Tang et al., 2013).
- Saccharomyces cerevisiae has been engineered for high-level TAL production, indicating its potential as a biobased chemical replacement. This study highlights TAL's capability to undergo chemical conversion to sorbic acid and other valuable intermediates (Cardenas & Da Silva, 2014).
Chemical Synthesis and Applications :
- The synthesis of TAL can be achieved through various chemical methods, providing a platform for the production of diverse compounds. For instance, TAL has been used in the synthesis of the carpenter bee sex pheromone, demonstrating its versatility in organic synthesis (Bacardit & Moreno-Mañas, 1980).
- TAL's role as a bioprivileged molecule in organic synthesis has been explored, highlighting its multiple reactivity due to its structural features. It's been used in the preparation of substituted and fused pyrans, N-heterocycles, and acyclic derivatives (Obydennov et al., 2019).
Biological and Enzymatic Studies :
- TAL is a product of fatty acid biosynthesis, particularly when NADPH is unavailable for reduction. Its synthesis by fatty acid synthetase from baker's yeast and other sources has been investigated, offering insights into biological synthesis pathways (Yalpani et al., 1969).
- Research has also explored the use of TAL in enzymatic reactions, such as its condensation at various positions and subsequent transformations, which further elucidates its biochemical properties and potential applications (Wachter & Harris, 1970).
特性
製品名 |
Triacetate lactone oxoanion |
|---|---|
分子式 |
C6H5O3- |
分子量 |
125.1 g/mol |
IUPAC名 |
2-methyl-6-oxopyran-4-olate |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3/p-1 |
InChIキー |
NSYSSMYQPLSPOD-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC(=O)O1)[O-] |
正規SMILES |
CC1=CC(=CC(=O)O1)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



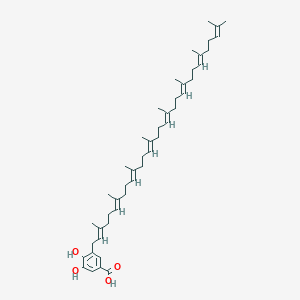
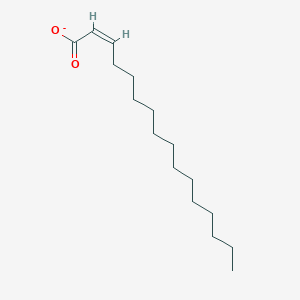
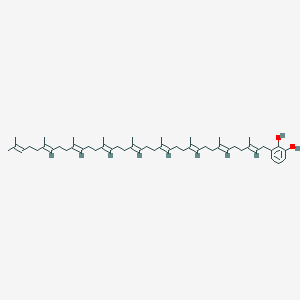
![3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1265175.png)
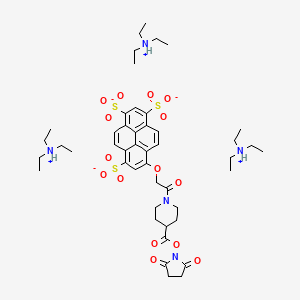
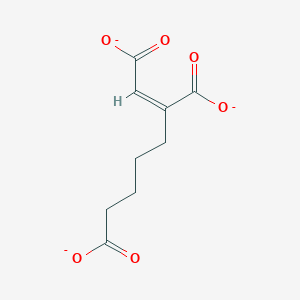
![2-[(3S,5S)-6,10-Dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B1265179.png)
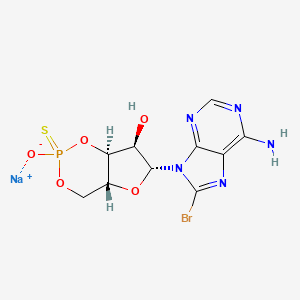
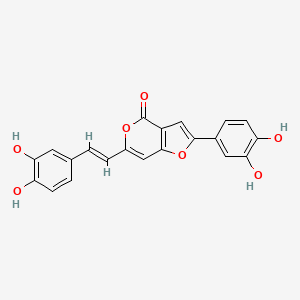
![(2S)-2-[[(2S,3R,4S,5R)-5-(Aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-(4-butylphenyl)-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxamide](/img/structure/B1265182.png)
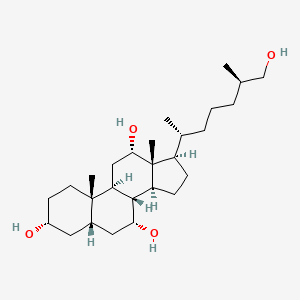
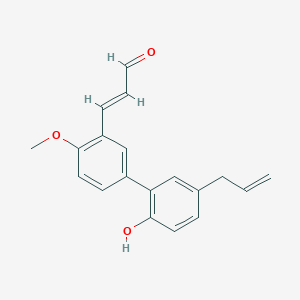
![8-[(Aminomethyl)sulfanyl]-6-sulfanyloctanamide](/img/structure/B1265191.png)
